molecular formula C6H9F3O3 B12446691 3,3-Dimethoxy-4,4,4-trifluorobutan-1-one

3,3-Dimethoxy-4,4,4-trifluorobutan-1-one

Cat. No.: B12446691
M. Wt: 186.13 g/mol
InChI Key: GMZYPKBOPNYHOS-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-4,4,4-trifluorobutan-1-one: is an organic compound with the molecular formula C6H9F3O3 . It is characterized by the presence of two methoxy groups and three fluorine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxy-4,4,4-trifluorobutan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethoxybutan-1-one with a fluorinating agent such as trifluoromethyl iodide in the presence of a base . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxy-4,4,4-trifluorobutan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3,3-Dimethoxy-4,4,4-trifluorobutan-1-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug synthesis .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethoxy-4,4,4-trifluorobutan-1-one is unique due to its combination of methoxy and trifluoromethyl groups, which impart distinct chemical properties.

Properties

IUPAC Name

4,4,4-trifluoro-3,3-dimethoxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-11-5(12-2,3-4-10)6(7,8)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZYPKBOPNYHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC=O)(C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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